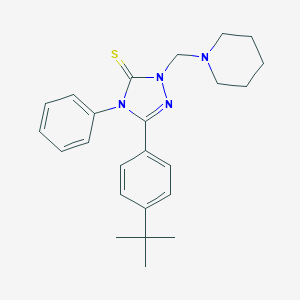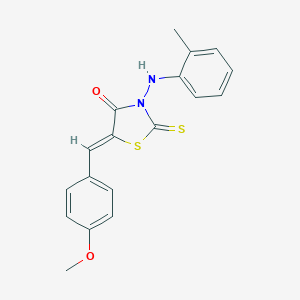![molecular formula C23H19NO3 B415788 ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B415788.png)
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a benzoquinoline moiety, and an acetic acid ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-hydroxybenzaldehyde and 2-aminobenzoic acid, which undergo a series of condensation and cyclization reactions to form the benzoquinoline core. The final step involves esterification with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoquinoline moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The compound’s fluorescent properties are attributed to its ability to interact with specific biomolecules, leading to changes in fluorescence intensity.
類似化合物との比較
Similar Compounds
- **[2-Hydroxy-phenyl]-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-propionic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-acetic acid methyl ester
Uniqueness
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C23H19NO3 |
|---|---|
分子量 |
357.4g/mol |
IUPAC名 |
ethyl 2-[3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate |
InChI |
InChI=1S/C23H19NO3/c1-2-27-22(26)14-16-13-20(18-9-5-6-10-21(18)25)24-19-12-11-15-7-3-4-8-17(15)23(16)19/h3-13,25H,2,14H2,1H3 |
InChIキー |
ROLQFYCJHDUCHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
正規SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)




![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)
![2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)


![2,4-dichloro-N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B415723.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B415724.png)

![4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B415728.png)
